molecular formula C12H6BrNO4 B595732 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine CAS No. 100125-06-2

2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine

Cat. No. B595732
M. Wt: 308.087
InChI Key: NEAQKVYUPNBTNP-UHFFFAOYSA-N
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Description


2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine, also known by its chemical formula C12H6BrNO4 , is a heterocyclic compound. It belongs to the class of dibenzo[b,e][1,4]dioxines , which are polycyclic aromatic compounds containing two benzene rings fused to a dioxine ring. The presence of a bromine atom at position 2 and a nitro group at position 7 gives this compound its distinctive properties.



Synthesis Analysis


The synthesis of 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine involves several steps. While I don’t have access to specific papers, the general synthetic route may include bromination of a suitable precursor followed by nitration. Detailed experimental procedures and conditions would be found in the literature.



Molecular Structure Analysis


The molecular structure of 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine consists of a dioxine ring fused with two benzene rings. The bromine atom is attached to one of the benzene rings, while the nitro group is positioned on the other benzene ring. The arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis


The compound may participate in various chemical reactions, including substitution, reduction, and electrophilic aromatic substitution. For instance, the bromine atom can undergo substitution reactions, and the nitro group may be reduced to an amino group under appropriate conditions.



Physical And Chemical Properties Analysis



  • Melting Point : The melting point of 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine would be documented in the literature.

  • Boiling Point : Similarly, the boiling point would be available from experimental data.

  • Density : The compound’s density can be determined experimentally.

  • Solubility : Information about its solubility in various solvents would also be found in research papers.


Scientific Research Applications

Synthesis of Metal Complexes

A study by Maizlish et al. (2004) explored the synthesis of new structural analogs of phthalocyanine using compounds like 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine. This research demonstrates the potential application of this compound in creating complex metal structures with significant spectral properties (Maizlish et al., 2004).

Substitution Reactions for Pharmaceutical Applications

Samet et al. (2006) conducted a study showing the base-catalyzed intramolecular nucleophilic substitution for 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine derivatives. This research has implications in the synthesis of pharmaceutical compounds with specific structural features (Samet et al., 2006).

Novel Aromatic Nucleophilic Substitution

Guerrera et al. (1995) investigated the reactions of 3-Bromo-2-nitrobenzo[b]thiophene, a compound structurally similar to 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine, with various amines. This study is pivotal in understanding the mechanisms of aromatic nucleophilic substitution, which can be useful in organic synthesis (Guerrera et al., 1995).

Application in Organic Synthesis

Yin et al. (2022) demonstrated the use of aryl bromides and aryl iodides in the functionalization of arene-tethered diols. This study highlights the versatility of bromo-nitro compounds, like 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine, in organic synthesis, particularly in the total syntheses of complex natural products (Yin et al., 2022).

Smiles Rearrangement Studies

Research by Ramsden (1981) focused on the Smiles rearrangement of 2-aryloxy-5-nitrophenoxides, a category to which 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine belongs. This study provides insights into the mechanisms of formation of dioxins and dioxepins, critical for understanding complex organic reactions (Ramsden, 1981).

Safety And Hazards


As with any chemical compound, safety precautions are crucial. Researchers should handle 2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards, toxicity, and environmental impact would be detailed in safety data sheets (SDS).


Future Directions


Future research could explore the compound’s potential applications, such as its use as a building block in organic synthesis or its biological activity. Investigating its pharmacological properties and toxicity profiles would be valuable.


properties

IUPAC Name

2-bromo-7-nitrodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO4/c13-7-1-3-9-11(5-7)17-10-4-2-8(14(15)16)6-12(10)18-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAQKVYUPNBTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC3=C(O2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743446
Record name 2-Bromo-7-nitrooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-nitrodibenzo[b,e][1,4]dioxine

CAS RN

100125-06-2
Record name 2-Bromo-7-nitrooxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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